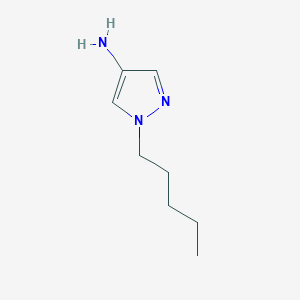
1-Pentyl-1H-pyrazol-4-amine
Overview
Description
“1-Pentyl-1H-pyrazol-4-amine” is a synthetic compound that belongs to the class of aminopyrazoles . It has a molecular weight of 153.23 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-Pentyl-1H-pyrazol-4-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for “1-Pentyl-1H-pyrazol-4-amine” is 1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) .
Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Scientific Research Applications
Antitumor Potential
“1-Pentyl-1H-pyrazol-4-amine” derivatives have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells. These compounds have shown promise in inhibiting tumor growth and could be potential candidates for further development as cancer therapeutics .
Antileishmanial Activity
Pyrazole-bearing compounds, including those with a “1-Pentyl-1H-pyrazol-4-amine” structure, have demonstrated potent antileishmanial activities. These compounds have been tested in vitro against Leishmania aethiopica clinical isolates, showing significant potential to inhibit the growth of this parasitic pathogen .
Antimalarial Efficacy
The same class of compounds has also been evaluated for their antimalarial efficacy. In vivo studies on mice infected with Plasmodium berghei, a common model for malaria, have indicated that these derivatives can effectively suppress the infection, suggesting their use as a new class of antimalarial agents .
Pharmacological Effects
“1-Pentyl-1H-pyrazol-4-amine” and its derivatives exhibit a broad range of pharmacological effects. They have been associated with antibacterial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. This makes them valuable synthons for drug development in various therapeutic areas .
Chemical Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. Its presence in a chemical structure can significantly alter the chemical properties and biological activity of the resulting compound, making it a versatile building block in medicinal chemistry .
Molecular Docking Studies
Molecular docking studies have utilized “1-Pentyl-1H-pyrazol-4-amine” derivatives to understand their interaction with biological targets. These studies help in predicting the binding affinity and mode of action of these compounds, which is crucial for rational drug design .
Drug Development
Several commercially available drugs contain the imidazole ring, which is structurally similar to the pyrazole ring in “1-Pentyl-1H-pyrazol-4-amine.” This highlights the potential of this compound in the development of new drugs, especially for diseases where current treatments are inadequate .
Research on Kinase Inhibition
Some derivatives of “1-Pentyl-1H-pyrazol-4-amine” have been identified as inhibitors of specific kinases, such as Bruton’s tyrosine kinase (BTK). BTK is a therapeutic target for B-cell-driven malignancies, and inhibitors based on this compound could lead to new treatments for these conditions .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 1-pentyl-1h-pyrazol-4-amine, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may have multiple molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Pentyl-1H-pyrazol-4-amine . These factors could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
properties
IUPAC Name |
1-pentylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-5-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXPIZADZXSTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



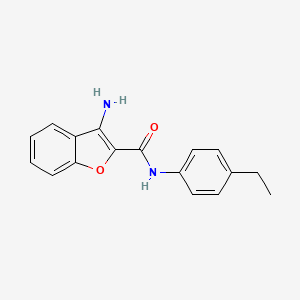
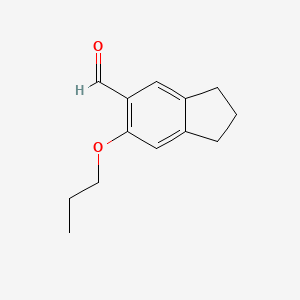
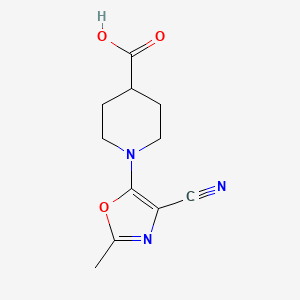
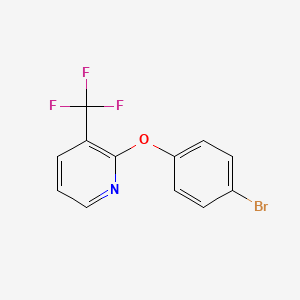
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)

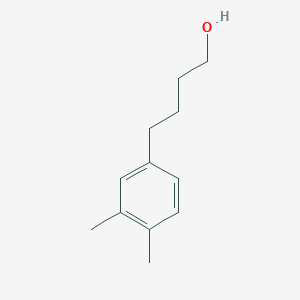
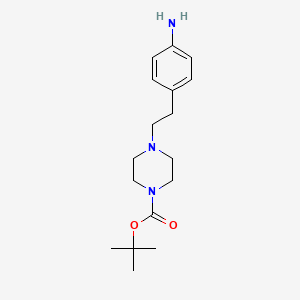
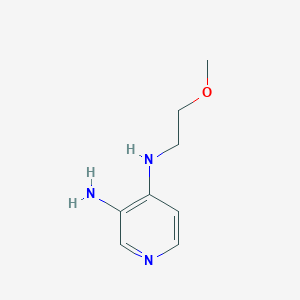

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
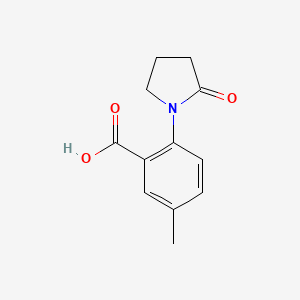
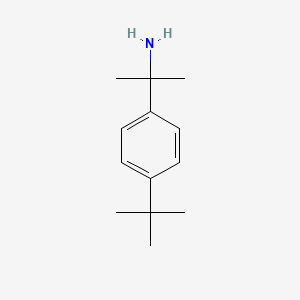
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)